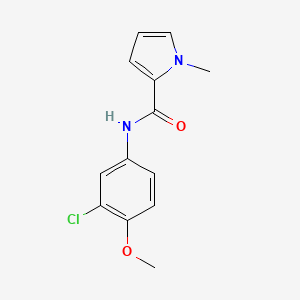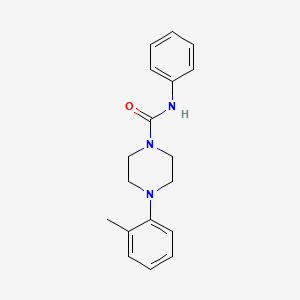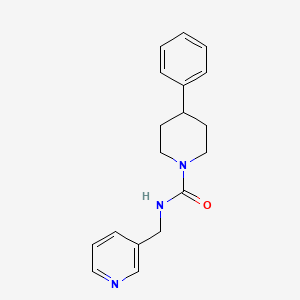
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide, also known as CM156, is a synthetic compound that has shown promise in various scientific research applications. It is a small molecule inhibitor that targets the protein MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 by CM156 leads to activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
作用機序
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as sensitize them to chemotherapy and radiation therapy. It also inhibits angiogenesis, which can prevent tumor growth and metastasis. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects and potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for MDM2, which reduces off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it may not be effective in all types of cancer, as some tumors may have mutations in the p53 pathway that render them resistant to p53 activation.
将来の方向性
Future research on N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could focus on optimizing its pharmacokinetic properties and developing more potent analogs. It could also be studied in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. In addition, N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide could be studied in other areas of research, such as neurodegenerative diseases and inflammation, to explore its potential therapeutic applications.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 3-chloro-4-methoxyaniline with methyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2-bromo-1-methylpyrrole-3-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide. The final product is obtained after purification by column chromatography and recrystallization.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16-7-3-4-11(16)13(17)15-9-5-6-12(18-2)10(14)8-9/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYKLKTZRIOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)